3,4-Methylenedioxycinnamic acid 3,4-Methylenedioxycinnamic acid 3,4-(Methylenedioxy)cinnamic acid is an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase. It undergoes electron transfer reaction with trichloromethylperoxyl radical and reaction has been studied by pulse radiolysis.
Methylenedioxycinnamic acid is a hydroxycinnamic acid.
Brand Name: Vulcanchem
CAS No.: 2373-80-0
VCID: VC20749910
InChI: InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

3,4-Methylenedioxycinnamic acid

CAS No.: 2373-80-0

Cat. No.: VC20749910

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Methylenedioxycinnamic acid - 2373-80-0

Specification

CAS No. 2373-80-0
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
Standard InChI InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
Standard InChI Key QFQYZMGOKIROEC-DUXPYHPUSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)O
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)O

Introduction

Chemical and Physical Properties

3,4-Methylenedioxycinnamic acid, with the molecular formula C10H8O4 and molecular weight of 192.17, is characterized by its distinct chemical structure featuring a methylenedioxy bridge across the 3,4 positions of the aromatic ring. This compound is registered with CAS number 2373-80-0 and is also known by several synonyms including piperonylideneacetic acid and 3-piperonylacrylic acid .

Physical Characteristics

The compound presents as a white to light yellow granular powder or crystalline solid. Its physical properties are crucial for identification, purification, and application purposes. The key physical parameters of 3,4-methylenedioxycinnamic acid are presented in Table 1.

PropertyValue
Melting point242-244°C (decomposition)
Boiling point248.14°C (estimate)
Density1.0825 (estimate)
Refractive index1.4440 (estimate)
pKa4.37±0.10 (Predicted)
Physical formPowder to crystal
ColorWhite to light yellow

Table 1: Physical properties of 3,4-methylenedioxycinnamic acid

Purification Methods

Purification of 3,4-methylenedioxycinnamic acid can be achieved through crystallization from various solvents. The compound can be crystallized from glacial acetic acid, ethanol (resulting in a melting point of 247°C), or aqueous ethanol (melting point of 240-242°C) . After sublimation, the compound exhibits a melting point of 242°C . These various purification techniques enable the preparation of high-purity samples for analytical or biological studies.

Synthesis Methods

Patented Synthesis Approach

A patented method for synthesizing 3,4-methylenedioxycinnamic acid involves a reaction sequence using 3,4-methylenedioxyphenyl bromide as the starting material. This process, primarily developed for pharmaceutical applications, is detailed below.

The synthesis involves a reaction in a vessel equipped with a stirrer and reflux condenser. The reaction mixture includes 3,4-methylenedioxyphenyl bromide methanol solution (1.5 mol), cuprous chloride (0.56 mol), malonic acid solution (1.7-1.9 mol), acetonitrile (310 ml), and nitromethane (230 ml) . The reaction proceeds under controlled conditions with stirring at 130-160 rpm and controlled temperature phases:

  • Heating to 60-65°C with reflux for 3-6 hours

  • Reducing temperature to 40-45°C for 90-110 minutes

  • Cooling to 11-17°C, followed by addition of oxalic acid solution

After standing for 6-8 hours, the solid product is filtered, washed with salt solution, toluene, and ethylenediamine, then dewatered and recrystallized in p-xylene to obtain crystalline 3,4-methylenedioxycinnamic acid .

Synthesis Yields

The patented synthesis method demonstrates excellent efficiency with high product yields. Table 2 presents the yield data from three experimental examples provided in the patent.

ExampleReaction ConditionsYield (g)Yield (%)
145% starting material, 65% malonic acid, 3h reflux236.1682%
247% starting material, 68% malonic acid, 5h reflux247.6886%
350% starting material, 70% malonic acid, 6h reflux264.9692%

Table 2: Yield data for synthesis of 3,4-methylenedioxycinnamic acid under various conditions

These results indicate that increasing the concentration of starting materials and extending the reflux time contribute to higher yields, with the optimized conditions producing up to 92% yield of the desired product .

Biological Activities

Larvicidal Activity

One of the most significant biological properties of 3,4-methylenedioxycinnamic acid is its larvicidal activity against Aedes aegypti mosquitoes, which are primary vectors for viruses causing dengue, Chikungunya, Zika, and yellow fever . This activity is particularly important in the context of public health challenges in regions where these diseases are endemic.

In controlled studies, 3,4-methylenedioxycinnamic acid demonstrated notable larvicidal potency. The compound exhibited LC50 (median lethal concentration) and LC90 (90% lethal concentration) values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively, after 24 hours of exposure . These values indicate the concentration required to kill 50% and 90% of the larval population, respectively.

For comparison, the positive control compound, temephos, displayed both LC50 and LC90 values below 10.94 μM, indicating higher potency . Nevertheless, the activity of 3,4-methylenedioxycinnamic acid remains significant, especially considering its potential advantages in terms of toxicity profile and environmental impact.

Enzyme Inhibition Properties

3,4-Methylenedioxycinnamic acid functions as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . This enzyme plays a crucial role in the biosynthesis of phenylpropanoid derivatives in plants, making the inhibitory activity potentially valuable for agricultural applications or as a research tool for studying phenylpropanoid metabolism.

Additionally, the compound undergoes electron transfer reactions with trichloromethylperoxyl radicals, a property that has been studied using pulse radiolysis techniques . This reactivity with free radicals suggests potential antioxidant activity, although more research is needed to fully characterize this property.

Toxicity Profile

A critical aspect of any biologically active compound is its toxicity profile, which determines its safety for various applications. 3,4-Methylenedioxycinnamic acid has been evaluated for toxicity in both cellular and animal models, with favorable results that enhance its potential for development as an insecticidal agent.

In cytotoxicity studies, the compound showed no toxicity towards human peripheral blood mononuclear cells, even at concentrations up to 5200 μM . This concentration is significantly higher than the effective larvicidal doses, indicating a wide safety margin for human cells.

In vivo toxicity studies in mice administered with doses up to 2000 mg/kg (a standard high dose in acute toxicity testing) revealed only mild behavioral effects . Importantly, no structural signs of toxicity were observed in vital organs including the kidney, liver, spleen, and lungs . These findings suggest that 3,4-methylenedioxycinnamic acid has a favorable safety profile that warrants further development for insecticidal applications.

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate

3,4-Methylenedioxycinnamic acid serves as an important intermediate in the synthesis of sodium valproate, an established antiepileptic drug . This application highlights the compound's value in the pharmaceutical industry beyond its direct biological activities.

Mechanism of Action of Derived Pharmaceuticals

Sodium valproate, synthesized using 3,4-methylenedioxycinnamic acid as an intermediate, exerts its therapeutic effects through multiple mechanisms. It increases the synthesis of γ-aminobutyric acid (GABA) and reduces GABA degradation, thereby raising the concentration of this inhibitory neurotransmitter in the brain . This action reduces neuronal excitability and suppresses epileptic seizures.

Additionally, sodium valproate produces an inhibitory effect on sodium ion channels similar to that of phenytoin sodium, another antiepileptic agent . This dual mechanism contributes to its efficacy in treating various types of seizures, including simple or complex absence seizures, myoclonic seizures, and generalized tonic-clonic seizures.

Clinical Applications of Derived Pharmaceuticals

The pharmaceutical derivatives of 3,4-methylenedioxycinnamic acid, particularly sodium valproate, have established clinical applications in the treatment of epilepsy. The drug is used either as monotherapy or in combination with other antiepileptic agents, depending on the seizure type and patient response .

Sodium valproate demonstrates rapid and complete gastrointestinal absorption, with peak plasma concentrations occurring approximately 1-4 hours after oral administration . The drug has nearly 100% bioavailability, with an effective blood concentration range of 50-100 μg/ml . These pharmacokinetic properties contribute to its clinical utility as an antiepileptic medication.

Structure-Activity Relationships

The biological activity of 3,4-methylenedioxycinnamic acid is closely related to its structural features. Research has highlighted the significance of two key structural elements: the 3,4-methylenedioxy substituent on the aromatic ring and the presence of a double bond in the aliphatic chain . These features appear to be essential for the compound's larvicidal activity against Aedes aegypti.

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